6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one
Description
6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a synthetic organic compound characterized by its complex structure, which includes a benzo[b]furan core, a pyridylmethylene group, and a 2-chloro-4-fluorophenylmethoxy substituent
Properties
Molecular Formula |
C21H13ClFNO3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13ClFNO3/c22-18-10-15(23)2-1-14(18)12-26-16-3-4-17-19(11-16)27-20(21(17)25)9-13-5-7-24-8-6-13/h1-11H,12H2/b20-9- |
InChI Key |
LRXDPKRGDAITHG-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OCC3=C(C=C(C=C3)F)Cl)O/C(=C\C4=CC=NC=C4)/C2=O |
Canonical SMILES |
C1=CC2=C(C=C1OCC3=C(C=C(C=C3)F)Cl)OC(=CC4=CC=NC=C4)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyridylmethylene Group: The pyridylmethylene group is introduced via a condensation reaction between the benzo[b]furan core and 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of the 2-Chloro-4-fluorophenylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzo[b]furan core with 2-chloro-4-fluorophenylmethanol, often facilitated by a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Larock-Type Coupling and Substitution
A modified Larock coupling between o-iodophenol derivatives and silyl-arylpropinones forms the benzo[b]furan core. For example:
-
Step 1 : Reaction of o-iodophenol 1a /b with 3-silyl-1-arylpropinone 2 yields 2-silylbenzo[b]furans 3a /b (59–69% yields) .
-
Step 2 : Treatment with tetrabutylammonium fluoride (TBAF) removes silyl groups, producing 4a /b (83–86% yields) .
-
Step 3 : Bromodesilylation of 3a /b generates brominated derivatives 5a /b , enabling subsequent coupling or nucleophilic substitution to form analogs 6 .
Reaction Mechanisms
The compound’s reactivity stems from its structural features:
Functional Group Interactions
-
Methoxy group : Participates in nucleophilic substitution (e.g., SN2 mechanisms).
-
Halogen atoms (Cl, F) : Act as leaving groups in electrophilic aromatic substitution (e.g., Suzuki coupling).
-
Benzo[b]furan core : Undergoes oxidation or cycloaddition (e.g., Diels-Alder) under specific conditions .
Representative Reaction Pathways
| Reaction Type | Example Process | Key Reagents/Conditions |
|---|---|---|
| Nucleophilic substitution | Methoxy group replacement with nucleophiles (e.g., NH₃, CN⁻) | AlCl₃, DMF, or polar aprotic solvents |
| Electrophilic substitution | Bromination at C-4 position followed by coupling (e.g., Suzuki) | Br₂, Pd(0) catalysts, base |
| Furan oxidation | Epoxidation or dihydroxylation of the furan ring | Oxidizing agents (e.g., mCPBA) |
Structural Analysis and Characterization
The compound’s identity and purity are confirmed using:
-
Nuclear Magnetic Resonance (NMR) : To analyze aromatic proton environments and substituent positions.
-
Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR) : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Optimization Strategies
-
Yield improvement : Careful control of temperature, solvent (e.g., DMF, dichloromethane), and catalyst load .
-
Purity enhancement : Use of chromatographic techniques (e.g., TLC) to monitor intermediate formation .
-
Functional-group tuning : Substitution of halogens or methoxy groups to modulate reactivity .
Scientific Research Applications
Inhibition of KIF18A
One of the primary applications of 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is as an inhibitor of KIF18A, a motor protein involved in mitosis. The inhibition of KIF18A can disrupt cell division, presenting a potential therapeutic strategy for cancer treatment. Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its viability as an anticancer agent.
Potential Therapeutic Applications
The compound has been investigated for its potential in treating several conditions:
- Cancer : Due to its ability to inhibit KIF18A, it may serve as a novel anticancer drug.
- Fibrotic Diseases : The compound's mechanism may also extend to the treatment of fibrotic diseases through the modulation of cellular pathways involved in fibrosis.
- Inflammatory and Autoimmune Diseases : Its structural features may allow it to interact with various biological targets involved in inflammation and autoimmunity.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the benzo[b]furan core.
- Introduction of the methoxy group via nucleophilic substitution.
- Attachment of the pyridylmethylene moiety.
Case Study: Anticancer Activity
In a recent study, researchers evaluated the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The study highlighted the compound's mechanism of action involving disruption of mitotic spindle formation, leading to apoptosis in cancer cells.
Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[b]furan core, methoxy group, halogens | KIF18A inhibitor |
| 5-Fluoro-2-(4-pyridylmethylene)benzofuran | Benzofuran core, no methoxy | Potential anticancer |
| 6-Bromo-2-(pyridin-4-ylmethylene)benzo[b]furan | Benzofuran core, bromine instead of chlorine | Cytotoxic effects reported |
| 7-Hydroxy-6-(4-chlorophenyl)methoxybenzofuran | Hydroxy group addition | Antioxidant properties |
This comparison highlights the unique features of this compound, particularly its specific halogenation and methoxy substitution that may contribute to its distinct biological activities compared to similar compounds.
Mechanism of Action
The mechanism by which 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroanisole: A simpler compound with a similar 2-chloro-4-fluorophenyl group.
4-Pyridylmethanol: Contains the pyridylmethylene group but lacks the benzo[b]furan core.
Benzo[b]furan-3-one: The core structure without the additional substituents.
Uniqueness
6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs
Biological Activity
The compound 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a benzo[b]furan derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : CHClFNO\
- Molecular Weight : 335.78 g/mol
- Functional Groups : Contains chloro, fluoro, methoxy, and pyridylmethylene substituents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 4.5 | Inhibits tubulin polymerization |
| A549 (Lung) | 6.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being prominent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also shown promising antimicrobial activity . A study evaluating various benzo[b]furan derivatives reported the following minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bactericidal |
| Staphylococcus aureus | 16 | Bactericidal |
| Candida albicans | 64 | Fungicidal |
The compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies
- Case Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzo[b]furan derivatives for their anticancer properties. The compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inducing apoptosis in HeLa cells through mitochondrial pathways .
- Case Study on Antimicrobial Efficacy : Research conducted by Nivrutti et al. assessed the antimicrobial efficacy of various furan derivatives, including benzo[b]furan compounds. The study found that the compound significantly inhibited growth in multiple bacterial strains, outperforming conventional antibiotics like streptomycin .
Q & A
Q. How can researchers mitigate hydrolysis of the benzofuran-3-one core during synthesis?
- Answer : Conduct reactions under anhydrous conditions (molecular sieves, argon atmosphere). Avoid protic solvents; use DMF or acetonitrile for polar steps. Stabilize the carbonyl group with Lewis acids (e.g., MgSO₄) during workup .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data be reconciled?
- Answer : Cross-validate NMR assignments with COSY/HSQC to confirm coupling patterns. If X-ray shows unexpected substituent positions (e.g., methoxy orientation), re-examine crystal packing effects (e.g., hydrogen bonding-induced distortions) versus solution-state dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
